(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL is a complex organic compound that integrates a thieno[3,2-D]pyrimidine moiety with a pentan-1-ol structure. This compound is characterized by its unique structural features, which contribute to its potential biological activities. The thieno[3,2-D]pyrimidine core is known for its presence in various pharmacologically active compounds, particularly in the development of drugs targeting specific receptors and enzymes.
This compound falls under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structures. It is also classified as an amino alcohol, due to the presence of both amino and alcohol functional groups.
The synthesis of (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL typically involves multi-step reactions that may include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring the progress and verifying the structure of intermediates and final products .
The molecular formula for (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL is . The compound features a chiral center at the pentan-1-OL portion, which contributes to its stereochemical properties.
Key structural data includes:
(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its functional groups and steric factors associated with its molecular structure. Reaction conditions such as solvent polarity and temperature play crucial roles in determining the outcome of these reactions.
The mechanism of action for (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL is primarily linked to its interaction with biological targets such as enzymes or receptors.
Experimental studies often utilize techniques like radiolabeled ligand binding assays to quantify interactions between this compound and its biological targets .
The physical properties of (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL include:
Key chemical properties include:
Relevant data from analytical methods such as HPLC can provide insights into purity levels and potential degradation products .
(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL has significant potential in scientific research:
The construction of the 7-methylthieno[3,2-d]pyrimidine core requires meticulous multi-step sequences beginning with appropriately substituted thiophene precursors. Two principal approaches dominate the literature:
Cyclocondensation Strategies: The most efficient route involves the condensation of 2-amino-4-methylthiophene-3-carboxylate derivatives with formamidine acetate under reflux conditions. This one-pot reaction simultaneously generates the pyrimidine ring while introducing the critical 2-amino group. The reaction proceeds via an amidine intermediate that undergoes intramolecular cyclodehydration at 140-160°C in DMF, yielding the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold in 65-75% yield [1]. Subsequent chlorination using phosphorus oxychloride at reflux converts the C4-carbonyl to a chloro group (85-90% yield), creating the essential leaving group for nucleophilic displacement at the C4 position.
Transition Metal-Catalyzed Cross-Coupling: For advanced functionalization at the challenging C6 position, palladium-catalyzed Suzuki-Miyaura coupling proves indispensable. After establishing the core structure, the C6-chloro derivative undergoes coupling with methylboronic acid under Pd(PPh₃)₄ catalysis (3 mol%) in a toluene/ethanol/water (4:1:1) mixture at 80°C. This regioselective methyl introduction achieves 70-78% isolated yields with excellent purity (>95% HPLC) [4]. Alternative routes involving direct alkylation of thiophene precursors prior to cyclization suffer from regiochemical control issues, particularly undesirable S-alkylation competing with C-alkylation.
Table 1: Comparative Efficiency of Core Modification Strategies
Synthetic Route | Key Step | Reaction Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Cyclocondensation | Formamidine cyclization | DMF, 140-160°C, 12h | 65-75 | High (no isomers) |
Chlorination | POCl₃ substitution | Reflux, 4h | 85-90 | Complete |
Suzuki Coupling | Pd-catalyzed methylation | Pd(PPh₃)₄, toluene/EtOH/H₂O, 80°C | 70-78 | >95% C6-selectivity |
Regioselective nucleophilic displacement at the C4 position of 4-chloro-7-methylthieno[3,2-d]pyrimidin-2-amine requires precise control to avoid N2/N4 bis-alkylation. Key strategies include:
Protection-Deprotection Sequences: Temporary protection of the 2-amino group as the tert-butyloxycarbonyl (Boc) derivative prior to C4 substitution prevents competing reactions. Boc protection (di-tert-butyl dicarbonate, DMAP catalyst) in THF proceeds quantitatively at room temperature. Subsequent reaction with (S)-2-aminopentan-1-ol occurs selectively at C4 in DMF at 60°C with K₂CO₃ as base (80% yield). Final Boc deprotection with TFA in dichloromethane (DCM) provides the target compound without racemization [1] [4].
Solvent-Controlled Selectivity: In unprotected systems, solvent polarity dictates regioselectivity. Polar aprotic solvents (DMF, DMSO) favor exclusive C4 substitution due to enhanced chloride solvation and nucleophile accessibility. Contrastingly, protic solvents (ethanol, isopropanol) promote over-alkylation at both N2 and N4 positions. Kinetic studies reveal a 15:1 selectivity ratio for C4 vs. N2 substitution in DMF at 60°C, attributed to the superior leaving group ability at C4 and steric hindrance at N2 [4].
Electronic Effects: The electron-deficient C4 position activates the chloro substituent towards nucleophilic displacement. The C4 site exhibits 10³ times greater electrophilicity than N2 due to the adjacent nitrogen atoms in the pyrimidine ring, enabling chemoselective amination without protecting groups under optimized conditions.
The chiral (S)-2-aminopentan-1-ol moiety requires enantioselective synthesis to avoid costly resolution:
Asymmetric Hydrogenation: Enantioselective reduction of N-(1-oxopentan-2-yl)acetamide using Ru-(S)-BINAP catalysis achieves >98% ee under 50 psi H₂ in methanol at 25°C. Subsequent hydrolysis (6N HCl, reflux) liberates the enantiomerically pure (S)-2-aminopentan-1-ol hydrochloride in 85% overall yield. The reaction proceeds via a chelated transition state where the carbonyl oxygen and amide nitrogen coordinate to ruthenium, enabling hydride delivery exclusively from the re face [1].
Biocatalytic Approaches: Immobilized ω-transaminase enzymes (e.g., from Arthrobacter citreus) catalyze the amination of 1-hydroxypentan-2-one using L-alanine as amine donor. This green chemistry approach achieves 92% conversion and >99% ee in phosphate buffer (pH 7.5) at 30°C. Continuous flow systems enhance productivity (space-time yield = 120 g·L⁻¹·d⁻¹) by overcoming substrate inhibition [4].
Chiral Pool Derivatization: Starting from L-norvaline, diazotization under neutral conditions generates the corresponding α-hydroxy acid, which is subsequently reduced with BH₃·THF to yield (S)-2-aminopentan-1-ol. This three-step sequence provides 75% overall yield without racemization but requires chromatographic purification of intermediates.
Solvent selection critically influences cyclization kinetics, regioselectivity, and byproduct formation during thieno[3,2-d]pyrimidine ring closure:
Dielectric Constant Effects: High dielectric solvents (ε > 30) accelerate ring closure by stabilizing the polar transition state. Cyclization in DMF (ε = 36.7) completes within 2 hours at 120°C, whereas toluene (ε = 2.4) requires 24 hours for comparable conversion. Microwave irradiation in DMF reduces reaction time to 15 minutes without decomposition [4].
Byproduct Suppression: Protic solvents (ethanol, water) promote hydrolysis of the formamidine intermediate, reducing yields to <40%. Aprotic solvents with controlled water content (<100 ppm) suppress hydrolysis while facilitating dehydration. Molecular sieves (4Å) enhance yields by 15-20% through water scavenging during cyclization.
Table 2: Solvent Effects on Thieno[3,2-d]pyrimidine Cyclization
Solvent | Dielectric Constant (ε) | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
DMF | 36.7 | 120 | 2 | 85 | <5 |
NMP | 32.2 | 120 | 2.5 | 82 | 8 |
DMSO | 46.7 | 120 | 1.5 | 88 | 4 |
Ethanol | 24.6 | reflux | 8 | 38 | 45 (hydrolysis) |
Toluene | 2.4 | 110 | 24 | 65 | 15 (oligomers) |
Purification of the target compound presents unique challenges due to its zwitterionic character and chirality:
Chromatographic Behavior: Reversed-phase chromatography (C18) with acidic mobile phases (0.1% TFA in water/acetonitrile) effectively separates the target compound from des-methyl and bis-alkylated impurities. However, the basic amino group and acidic alcohol interact strongly with residual silanols, causing peak tailing. End-capped columns with trifluoroacetic acid (0.1%) as ion-pairing agent significantly improve symmetry (asymmetry factor = 1.0-1.2) and resolution (>2.0 from nearest impurity) [1].
Chiral Resolution: Despite using enantiomerically pure side chains, minor racemization (<2%) occurs during C4 amination. Preparative chiral chromatography (Chiralpak IC, 250 × 20 mm) with hexane/ethanol/diethylamine (80:20:0.1 v/v) resolves (R) and (S) diastereomers. The (S)-isomer elutes at 11.2 minutes under isocratic conditions, enabling >99.5% chiral purity.
Crystallization Optimization: The compound crystallizes as a monohydrate from ethanol/water (4:1). Controlled cooling (0.5°C/min) from 60°C to 25°C yields plate-like crystals suitable for X-ray diffraction. Polymorph screening identifies Form I as the stable phase below 40°C, characterized by a melting endotherm at 187°C (DSC). Crystallization eliminates residual solvents (DMF < 100 ppm by GC) while maintaining chiral integrity.
Table 3: Purification Methods for Chiral Amino-Alcohol Derivatives
Technique | Conditions | Purity (%) | Recovery (%) | Chiral Purity (% ee) |
---|---|---|---|---|
Reversed-Phase HPLC | C18, 0.1% TFA in ACN/H₂O | 99.2 | 75 | 98.5 |
Chiral HPLC | Chiralpak IC, hexane/EtOH/DEA | 99.8 | 60 | >99.5 |
Crystallization | Ethanol/water (4:1), slow cooling | 99.0 | 85 | 99.1 |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8